(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-(2-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m0/s1 |
InChI Key |
IQVNCCSGFPMYOW-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)NC |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylacetic acid.
Reduction: The carboxylic acid group of 2-methoxyphenylacetic acid is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to an amine through a reductive amination process using a suitable amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to hydrogenate the starting material.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Alkylated or acylated amines
Scientific Research Applications
Pharmacological Applications
a. Psychoactive Properties
Research indicates that (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine exhibits psychoactive effects similar to other compounds in the phenethylamine class. Its structural similarity to known stimulants suggests potential use in studying the mechanisms of action related to neurotransmitter systems, particularly dopamine and serotonin pathways. This compound has been investigated for its effects on mood and cognition, contributing to the understanding of stimulant-related disorders and therapeutic interventions.
b. Clinical Case Studies
A notable case study involved a patient who experienced severe reactions after exposure to a related compound, 25I-NBOMe, which is part of the same structural family. The patient's symptoms included tachycardia and agitation, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of such compounds for clinical safety and management . This underscores the necessity for further research into the safety profiles of this compound.
Toxicological Insights
a. Detection and Analysis
The detection of this compound and its metabolites in biological samples poses challenges due to their structural complexity. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to identify these substances in clinical settings. Understanding its metabolic pathways is crucial for developing reliable testing methods for substance abuse cases .
b. Safety Profile
Toxicological studies are essential to ascertain the safety profile of this compound. The compound's interaction with biological systems can lead to varied physiological responses, necessitating comprehensive studies to evaluate its toxicity levels and potential long-term effects on health.
Synthetic Chemistry Applications
a. Synthesis Techniques
The synthesis of this compound involves several methodologies that highlight its versatility in organic chemistry. Recent studies have focused on optimizing synthesis routes that enhance yield and purity while minimizing environmental impact . These techniques are valuable for producing this compound for research purposes.
b. Use in Formulations
The compound's properties make it a candidate for incorporation into various formulations, including pharmaceuticals and cosmetics. Its stability and reactivity can be harnessed in creating innovative products that leverage its unique characteristics .
Data Table: Overview of Applications
| Application Area | Specific Use Cases | Key Findings/Insights |
|---|---|---|
| Pharmacology | Study of psychoactive effects | Similarities with other stimulants |
| Toxicology | Detection in biological samples | Challenges with metabolic pathway analysis |
| Synthetic Chemistry | Synthesis optimization | Enhanced yields through novel methods |
| Cosmetic Formulations | Potential use in skin care products | Stability and reactivity beneficial for formulations |
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine, differing in substituents, stereochemistry, or backbone configuration:
Physicochemical and Pharmacological Differences
- 2-Methoxymethamphetamine: The propan-2-amine backbone increases molecular flexibility and steric bulk compared to this compound. This structural change correlates with its stimulant properties, likely via monoamine transporter interactions .
- (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl: The chloro substituent enhances lipophilicity (ClogP ~2.8 vs. The R-configuration may alter receptor binding selectivity compared to the S-enantiomer .
- N-Ethyl-para-methoxy derivative : The para-methoxy group reduces steric hindrance compared to the ortho-substituted parent compound, possibly enhancing binding interactions in catalytic processes .
Anti-Parasitic Activity
This compound derivatives, such as compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine), exhibit anti-Leishmania activity. This highlights the importance of the methoxy-phenyl motif in targeting parasitic enzymes or membrane structures .
Critical Analysis of Structural Impact on Function
- Amine Backbone : Ethan-1-amine derivatives (e.g., the parent compound) exhibit rigidity that may favor selective binding, whereas propan-2-amine derivatives (e.g., 2-Methoxymethamphetamine) adopt conformations suitable for neurotransmitter mimicry .
Biological Activity
(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine, commonly referred to as 25I-NBOMe, is a compound belonging to the family of new psychoactive substances (NPS). This article delves into its biological activity, focusing on its pharmacological effects, toxicity, and case studies that highlight its clinical implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring, which significantly influences its pharmacodynamic properties. Its structural formula indicates potential interactions with various neurotransmitter systems, particularly the serotonin receptors.
Serotonergic Activity
25I-NBOMe is known for its potent agonistic activity at the 5-HT2A receptor, which is implicated in its hallucinogenic effects. Research indicates that compounds within the NBOMe series demonstrate high binding affinities for this receptor, leading to significant serotonergic activity. The following table summarizes key findings related to its receptor affinity:
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 25I-NBOMe | 5-HT2A | 0.3 nM |
| 25C-NBOMe | 5-HT2A | 0.5 nM |
| 25B-NBOMe | 5-HT2A | 0.7 nM |
These values indicate that 25I-NBOMe exhibits a significantly higher affinity for the 5-HT2A receptor compared to other psychoactive substances, contributing to its intense psychoactive effects.
Toxicity and Adverse Effects
Despite its psychoactive properties, this compound has been associated with severe toxicity. Clinical case studies reveal a range of adverse effects following exposure:
- Case Study Overview : An 18-year-old female presented with tachycardia, hypertension, confusion, and seizures after ingestion of 25I-NBOMe. The patient required intravenous fluids and benzodiazepines for stabilization .
| Symptom | Incidence (%) |
|---|---|
| Tachycardia | 90 |
| Hypertension | 90 |
| Agitation | 70 |
| Hallucinations | 50 |
These symptoms highlight the compound's potential for inducing serious cardiovascular and neurological effects.
The primary mechanism through which this compound exerts its effects is through serotonergic modulation. The compound's ability to activate the 5-HT2A receptor leads to alterations in mood, perception, and cognition. Additionally, it may influence dopaminergic pathways, contributing to its stimulant-like properties.
Clinical Implications
The growing prevalence of this compound in recreational settings poses significant public health challenges. Reports indicate an increase in emergency department visits related to NBOMe substances due to their unpredictable effects and high toxicity profile .
Case Reports
Recent literature has documented numerous cases of intoxication involving this compound:
- Acute Psychosis : A male patient exhibited severe agitation and psychotic symptoms after using 25I-NBOMe, necessitating psychiatric intervention.
- Cardiovascular Events : Several cases reported elevated heart rates and blood pressure readings that required immediate medical attention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
